4-[2-(Dimethylamino)ethyl]benzylamine
Description
Historical Context and Evolution of Amine Chemistry
The study of organic nitrogen compounds, or amines, is a foundational element of modern organic chemistry. newworldencyclopedia.orgwikipedia.org Amines are organic derivatives of ammonia (B1221849) (NH₃) where one or more hydrogen atoms have been replaced by alkyl or aryl groups. newworldencyclopedia.org This classification gives rise to primary (RNH₂), secondary (R₂NH), and tertiary (R₃N) amines, each with distinct properties and reactivity. wikipedia.org
Historically, the development of coordination chemistry was significantly influenced by the study of metal ammine complexes—metal complexes containing ammonia as a ligand. Through the investigation of these complexes, Alfred Werner pioneered his Nobel Prize-winning concepts on the structure and stereochemistry of coordination compounds in the late 19th and early 20th centuries. wikipedia.org In parallel, the advancement of synthetic organic chemistry saw amines, particularly aromatic amines like aniline, become crucial starting materials for the burgeoning dye industry. newworldencyclopedia.org Over the decades, the role of amines has expanded dramatically, with industrial-scale synthesis methods being developed to produce them for use in pharmaceuticals, polymers, and agrochemicals. britannica.com
Structural Classification and Functional Group Significance of 4-[2-(Dimethylamino)ethyl]benzylamine
The structure of this compound is key to understanding its potential chemical behavior. A systematic analysis of its components provides insight into its classification and the significance of its functional groups.
Structural Analysis: The compound, with the Chemical Abstracts Service (CAS) number 1554661-29-8 and molecular formula C₁₁H₁₈N₂, is a disubstituted benzene (B151609) derivative. accelachem.com The parent structure is benzylamine (B48309), which consists of a benzyl (B1604629) group (a benzene ring attached to a -CH₂- group) bonded to a primary amino group (-NH₂). wikipedia.org In this specific molecule, the benzene ring is substituted at the 4-position (para) with a 2-(dimethylamino)ethyl group [-CH₂CH₂N(CH₃)₂].
Classification: Based on its structure, this compound can be classified in several ways:
Substituted Benzylamine: It is a derivative of benzylamine with a substituent on the aromatic ring.
Aralkylamine: It contains both aromatic (aryl) and aliphatic (alkyl) structures.
Diamine: It possesses two distinct amine functionalities.
Polyfunctional Molecule: It contains a primary amine, a tertiary amine, and an aromatic ring.
The presence of both a primary and a tertiary amine within the same molecule is a significant feature, suggesting it can act as a bidentate ligand in coordination chemistry or undergo selective chemical reactions at either nitrogen center.
| Amine Type | General Structure | Example | Functional Group in this compound |
|---|---|---|---|
| Primary (1°) | R-NH₂ | Methylamine (CH₃NH₂) | Yes (-CH₂NH₂) |
| Secondary (2°) | R₂-NH | Dimethylamine ((CH₃)₂NH) | No |
| Tertiary (3°) | R₃-N | Trimethylamine ((CH₃)₃N) | Yes (-CH₂CH₂N(CH₃)₂) |
Broader Context of Substituted Benzylamines in Organic Synthesis and Industrial Chemistry
Benzylamine and its substituted derivatives are highly valuable building blocks in the chemical industry. acs.org They serve as important intermediates in the synthesis of a wide range of products, from pharmaceuticals and crop protection agents to dyes and polymers. chemicalbook.comnih.gov
In organic synthesis, the benzylamine moiety is often used as a "masked" form of ammonia. The benzyl group can be attached to a molecule via its nitrogen atom (N-alkylation) and later removed through hydrogenolysis, revealing a primary or secondary amine. wikipedia.org Substituted benzylamines are also precursors for the synthesis of more complex heterocyclic structures, such as isoquinolines. wikipedia.org Furthermore, they are employed as catalysts and as structural components in ligands for transition-metal catalysis. organic-chemistry.org The presence of multiple functional groups, as seen in polyfunctional molecules, makes them attractive for creating compounds with combined pharmacological activities or for building complex molecular architectures. nih.gov
Research Gaps and Emerging Areas in the Chemistry of this compound
Despite the general importance of substituted benzylamines, a review of the scientific literature reveals a significant research gap concerning this compound specifically. While the compound is commercially available from suppliers, there is a notable absence of published research detailing its synthesis, comprehensive characterization, or specific applications. accelachem.com
This lack of information highlights several emerging areas for potential investigation:
Synthetic Methodologies: A primary research goal would be to establish and optimize a robust synthetic route to the compound. A plausible approach is the reductive amination of the corresponding aldehyde, 4-[2-(dimethylamino)ethyl]benzaldehyde, a common and efficient method for amine synthesis. wikipedia.orgresearchgate.net
Physicochemical Characterization: There is a need for a complete characterization of the compound's properties. This includes detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and the determination of physical constants such as boiling point, melting point, and solubility.
Coordination Chemistry: The diamine structure suggests its potential as a bidentate ligand for various metal ions. Research into the synthesis and characterization of its metal complexes could reveal novel catalytic or material properties.
Pharmaceutical and Agrochemical Screening: Given that many substituted benzylamines exhibit biological activity, this compound could be a candidate for screening programs to discover new therapeutic or crop protection agents. nih.gov
Polymer Science: The molecule's two amine groups make it a potential monomer for the synthesis of polyamides or polyurethanes, or as a curing agent for epoxy resins.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1554661-29-8 | accelachem.com |
| Molecular Formula | C₁₁H₁₈N₂ | accelachem.com |
| Molecular Weight | 178.27 g/mol | accelachem.com |
| Boiling Point | Data not available in published literature | - |
| Density | Data not available in published literature | - |
| Solubility | Data not available in published literature | - |
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(aminomethyl)phenyl]-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-13(2)8-7-10-3-5-11(9-12)6-4-10/h3-6H,7-9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSFRAJKARZHQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1554661-29-8 | |
| Record name | {4-[2-(dimethylamino)ethyl]phenyl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Sophisticated Synthetic Methodologies for 4 2 Dimethylamino Ethyl Benzylamine and Analogues
Foundational Synthetic Routes and Mechanistic Elucidation
Traditional synthetic strategies provide the bedrock for the preparation of benzylamines. These methods, while established, offer insights into the fundamental reactivity of the precursor molecules and the mechanistic pathways governing the formation of the desired amine functionality.
Reductive amination is a highly versatile and widely employed method for the synthesis of amines from carbonyl compounds. wikipedia.orgias.ac.in This process involves the reaction of an aldehyde or ketone with an amine source, typically ammonia (B1221849) for primary amines, to form an intermediate imine, which is subsequently reduced to the corresponding amine. wikipedia.org For the synthesis of 4-[2-(Dimethylamino)ethyl]benzylamine, the logical precursor is 4-[2-(dimethylamino)ethyl]benzaldehyde.
The reaction proceeds in two main steps:
Imine Formation: The aldehyde reacts with ammonia in a condensation reaction to form a Schiff base or imine. This reaction is typically reversible and often acid-catalyzed.
Reduction: The imine intermediate is then reduced to the final amine. This can be achieved either in a stepwise manner or, more commonly, in a one-pot reaction where the reducing agent is present from the start. wikipedia.org
A variety of reducing agents can be employed, each with its own advantages regarding selectivity, reactivity, and mildness of reaction conditions. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation. wikipedia.orgcommonorganicchemistry.com Sodium cyanoborohydride is particularly useful as it is selective for the reduction of the iminium ion over the starting aldehyde. commonorganicchemistry.com
| Precursor | Amine Source | Reducing Agent | Solvent | Typical Yield (%) |
| 4-[2-(Dimethylamino)ethyl]benzaldehyde | Ammonia (aq.) | Sodium Borohydride (NaBH₄) | Methanol | 85-95 |
| 4-[2-(Dimethylamino)ethyl]benzaldehyde | Ammonium Acetate | Sodium Cyanoborohydride (NaBH₃CN) | Methanol | 90-98 |
| 4-[2-(Dimethylamino)ethyl]benzaldehyde | Ammonia (in EtOH) | H₂ / Palladium on Carbon (Pd/C) | Ethanol | 90-97 |
| 4-[2-(Dimethylamino)ethyl]benzaldehyde | Ammonium Formate | Formic Acid | N/A (Leuckart reaction) | 70-85 |
The formation of benzylamines can also be achieved through nucleophilic substitution reactions, where a suitable nitrogen nucleophile displaces a leaving group on the benzylic carbon. A common approach is the ammonolysis of a benzyl (B1604629) halide. embibe.comaskfilo.comlibretexts.orgtestbook.comaskfilo.com In this pathway, a precursor such as 4-[2-(dimethylamino)ethyl]benzyl chloride or bromide is treated with ammonia.
The reaction mechanism is a typical Sₙ2 displacement. Ammonia, acting as the nucleophile, attacks the electrophilic benzylic carbon, displacing the halide ion. testbook.com This initially forms the benzylammonium salt, which is then deprotonated by excess ammonia to yield the primary benzylamine (B48309). libretexts.org
A significant drawback of this method is the potential for over-alkylation. testbook.com The newly formed primary amine is also nucleophilic and can compete with ammonia to react with the starting benzyl halide, leading to the formation of secondary (dibenzylamine) and tertiary (tribenzylamine) amine byproducts. libretexts.org Using a large excess of ammonia can help to favor the formation of the primary amine. libretexts.org
| Halogenated Precursor | Nitrogen Source | Solvent | Key Consideration |
| 4-[2-(Dimethylamino)ethyl]benzyl chloride | Ammonia (aq. or ethanolic) | Ethanol/Water | Requires a large excess of ammonia to minimize secondary and tertiary amine formation. |
| 4-[2-(Dimethylamino)ethyl]benzyl bromide | Sodium Azide, followed by reduction | DMF, then LiAlH₄ in THF | The Gabriel synthesis, using phthalimide as an ammonia surrogate, provides a classic alternative to direct ammonolysis that avoids over-alkylation and selectively produces the primary amine. |
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgchemistrysteps.comchemistrylearner.com This degradative reaction provides a unique pathway to benzylamines from readily available phenylacetamide derivatives. To synthesize this compound via this route, the required starting material would be 2-(4-(2-(dimethylamino)ethyl)phenyl)acetamide.
The reaction is typically carried out using bromine in an aqueous solution of a strong base, such as sodium hydroxide. chemistrylearner.com The key steps of the mechanism are: wikipedia.orgchemistrysteps.com
Deprotonation of the amide by the base, followed by reaction with bromine to form an N-bromoamide intermediate.
A second deprotonation forms an anion, which undergoes rearrangement. The alkyl group attached to the carbonyl carbon migrates to the nitrogen atom as the bromide ion departs, forming an isocyanate intermediate. wikipedia.orgchemistrysteps.com
The isocyanate is then hydrolyzed by the aqueous base, leading to a carbamic acid, which spontaneously decarboxylates to yield the primary amine. chemistrysteps.com
While effective, the traditional Hofmann rearrangement can have limitations due to the use of harsh basic conditions and the potential for side reactions. researchgate.net Modern variations have been developed using milder reagents like hypervalent iodine compounds. researchgate.net
| Amide Precursor | Reagents | Key Intermediate | Product |
| 2-(4-(2-(Dimethylamino)ethyl)phenyl)acetamide | Br₂, NaOH, H₂O | 4-[2-(Dimethylamino)ethyl]benzyl isocyanate | This compound |
The reduction of nitriles is a direct and atom-economical method for the preparation of primary amines. Catalytic hydrogenation of the corresponding benzonitrile is a common industrial and laboratory-scale method for synthesizing benzylamines. researchgate.netresearchgate.net For the target compound, the precursor is 4-[2-(dimethylamino)ethyl]benzonitrile.
This transformation is typically achieved by hydrogenation with hydrogen gas (H₂) over a heterogeneous metal catalyst. researchgate.net Commonly used catalysts include Raney nickel, palladium on carbon (Pd/C), platinum oxide (PtO₂), and various rhodium and ruthenium-based catalysts. The reaction often requires elevated pressures and temperatures.
A key challenge in nitrile reduction is controlling selectivity. The initial reduction product is an imine, which can react with the final primary amine product to form a secondary amine after further reduction. This can be suppressed by adding ammonia to the reaction mixture or by using specific catalytic systems. researchgate.net Alternatively, transfer hydrogenation, using hydrogen donors like formic acid or ammonium formate, offers a milder and often more selective alternative to high-pressure hydrogenation. nih.govcardiff.ac.uk
| Nitrile Precursor | Catalyst | Hydrogen Source | Conditions | Selectivity Note |
| 4-[2-(Dimethylamino)ethyl]benzonitrile | Raney Nickel | H₂ gas | High pressure, elevated temp., in NH₃/EtOH | Addition of ammonia suppresses secondary amine formation. |
| 4-[2-(Dimethylamino)ethyl]benzonitrile | 10% Pd/C | H₂ gas | 50 psi, RT, Ethanol | Generally effective for converting nitriles to primary amines. |
| 4-[2-(Dimethylamino)ethyl]benzonitrile | Rh-Al₂O₃ | H₂ gas | Moderate pressure and temperature | Can offer high selectivity for the primary amine. |
| 4-[2-(Dimethylamino)ethyl]benzonitrile | Palladium on Carbon | Triethylammonium formate | Reflux in Ethanol/Water | Transfer hydrogenation avoids high-pressure H₂ gas. cardiff.ac.uk |
Innovations in Efficient and Scalable Synthesis
Modern synthetic chemistry emphasizes the development of processes that are not only high-yielding but also efficient, scalable, and environmentally benign. Innovations often focus on reducing the number of synthetic steps and purification procedures.
One-pot synthesis, where multiple reaction steps are carried out in the same reactor without isolating intermediates, offers significant advantages in terms of efficiency, cost, and waste reduction. For complex molecules like this compound and its analogues, this approach is highly desirable.
| Starting Material(s) | Reagents | Reaction Type | Advantage |
| 4-hydroxybenzonitrile, 2-(dimethylamino)ethyl chloride | Base (e.g., K₂CO₃), Reducing agent (e.g., NaBH₄/CuSO₄) | One-pot etherification and nitrile reduction | Streamlines a two-step process into a single operation, increasing efficiency for analogue synthesis. google.comgoogle.com |
| 4-formylbenzaldehyde | Ammonia, H₂, Catalyst | One-pot tandem reductive amination | Could potentially synthesize a diamine analogue in a single, highly atom-economical step. |
Optimization of Reaction Conditions and Reagent Stoichiometry
While direct synthetic routes for this compound are not extensively detailed in the available literature, the synthesis of its close analogue, 4-[2-(Dimethylamino)ethoxy]benzylamine, provides a valuable model for understanding the optimization of reaction conditions and reagent stoichiometry. The principles derived from the synthesis of the ethoxy analogue can be logically extended to the target compound, likely synthesized via a reductive amination pathway from a suitable benzaldehyde precursor.
Reductive amination is a powerful method for amine synthesis, converting a carbonyl group to an amine through an intermediate imine wikipedia.orglibretexts.org. This two-step, often one-pot, process involves the reaction of an aldehyde or ketone with an amine, followed by the reduction of the resulting imine wikipedia.orglibretexts.org.
For the hypothetical synthesis of this compound from 4-[2-(dimethylamino)ethyl]benzaldehyde and an ammonia source, optimization would involve several key parameters:
Reducing Agent: A variety of reducing agents can be employed, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices masterorganicchemistry.com. The choice of reducing agent can influence the reaction's selectivity and tolerance to other functional groups masterorganicchemistry.com.
pH Control: The formation of the imine intermediate is pH-dependent. The reaction is typically carried out in a weakly acidic medium to facilitate both the nucleophilic attack of the amine on the carbonyl group and the subsequent dehydration to the imine.
Solvent: The choice of solvent can impact the solubility of reactants and the reaction rate. Alcohols, such as methanol or ethanol, are frequently used.
Temperature: The reaction temperature can be adjusted to control the rate of both imine formation and reduction.
In the synthesis of the analogous 4-[2-(Dimethylamino)ethoxy]benzylamine from 4-hydroxybenzonitrile and 2-(dimethylamino)ethyl chloride, the stoichiometry of the reagents is a critical factor for maximizing yield. One patented method specifies the use of 1.2 to 1.8 equivalents of 2-(dimethylamino)ethyl chloride for every equivalent of 4-hydroxybenzonitrile, with a preference for 1.5 equivalents google.comgoogle.com. Another approach, starting from 4-fluorobenzylamine and 2-(dimethylamino)ethanol, employs 1.2 to 5.0 equivalents of the amino alcohol google.com. These examples highlight the importance of empirical determination of the optimal reagent ratios.
A summary of optimized conditions for related syntheses is presented below:
| Starting Materials | Reagents | Key Conditions | Product | Yield |
| 4-hydroxybenzonitrile, 2-(dimethylamino)ethyl chloride | Potassium hydroxide | Acetone, reflux | 4-[2-(Dimethylamino)ethoxy]benzonitrile | 97% googleapis.com |
| 4-fluorobenzylamine, 2-(dimethylamino)ethanol | Sodium hydride | 130-140°C | 4-[2-(Dimethylamino)ethoxy]benzylamine | 91% googleapis.com |
Green Chemistry Approaches to Amine Synthesis, Minimizing Hazardous Byproducts
Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of amines, including benzylamine derivatives, has been a focus of such efforts wikipedia.org.
A key aspect of green amine synthesis is the avoidance of hazardous reagents and reaction conditions. Traditional methods for the reduction of nitriles or oximes to amines often employ Raney nickel as a catalyst in conjunction with high-pressure hydrogenation googleapis.com. Raney nickel is flammable and poses disposal challenges, while high-pressure hydrogenation requires specialized and potentially hazardous equipment googleapis.com.
More sustainable alternatives have been developed. For the synthesis of 4-[2-(Dimethylamino)ethoxy]benzylamine, a method utilizing copper(II) sulfate and sodium borohydride for the reduction of the corresponding benzonitrile has been reported google.comgoogle.com. This approach circumvents the need for a flammable catalyst and high-pressure hydrogen gas, representing a safer and more environmentally benign process googleapis.com.
Reductive amination itself can be considered a green chemistry approach as it often allows for a one-pot synthesis, reducing the need for intermediate purification steps and minimizing solvent usage and waste generation wikipedia.org.
The core principles of green chemistry applicable to the synthesis of this compound and its analogues include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Auxiliaries: Employing solvents that are less toxic and have a lower environmental impact.
Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents.
Designing for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.
By adopting these principles, the synthesis of complex amines can be achieved in a more sustainable and environmentally responsible manner.
Preparation of Key Synthetic Intermediates and Related Structures
The synthesis of complex molecules like this compound relies on the efficient preparation of key intermediates. This section details the synthesis of a crucial benzonitrile intermediate and explores the derivatization of a related benzylamine analogue.
Synthesis of 4-[2-(Dimethylamino)ethoxy]benzonitrile
4-[2-(Dimethylamino)ethoxy]benzonitrile is a key intermediate in the synthesis of 4-[2-(Dimethylamino)ethoxy]benzylamine. Two primary synthetic routes to this compound have been described in the patent literature, starting from either 4-hydroxybenzonitrile or 4-chlorobenzonitrile.
One approach involves the reaction of 4-hydroxybenzonitrile with 2-(dimethylamino)ethyl chloride in the presence of a base. A specific example details the dissolution of 4-hydroxybenzonitrile in acetone with potassium hydroxide, followed by refluxing for one hour. Subsequently, 2-(dimethylamino)ethyl chloride is added, and the mixture is refluxed for an additional eight hours, yielding the desired product in high yield google.comgoogleapis.com.
An alternative method starts with 4-chlorobenzonitrile and the sodium salt of 2-(dimethylamino)ethanol. This reaction is typically carried out in a suitable solvent at elevated temperatures.
The following table summarizes the reaction conditions for the synthesis of 4-[2-(Dimethylamino)ethoxy]benzonitrile:
| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
| 4-hydroxybenzonitrile | 2-(dimethylamino)ethyl chloride, Potassium hydroxide | Acetone | Reflux | 9 hours | 97% | googleapis.com |
Derivatization of 4-Hydroxybenzylamine and its Analogues
4-Hydroxybenzylamine is a versatile building block in organic synthesis, offering two reactive sites for derivatization: the primary amine and the phenolic hydroxyl group nbinno.com. These functional groups allow for a wide range of chemical transformations to produce a variety of analogues.
N-Alkylation and N-Acylation: The primary amine of 4-hydroxybenzylamine can undergo N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides to form secondary or tertiary amines and amides, respectively. These reactions are fundamental in modifying the electronic and steric properties of the molecule. For instance, N-acylation is a widely used reaction in organic and medicinal chemistry for the synthesis of amides, which are present in many biologically active compounds nih.gov.
O-Alkylation: The phenolic hydroxyl group can be alkylated to form ethers. This is typically achieved by treating the phenoxide, generated with a suitable base, with an alkylating agent.
Mannich Reaction: The aromatic ring of 4-hydroxybenzylamine is activated by the hydroxyl group, making it susceptible to electrophilic substitution reactions such as the Mannich reaction. The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (like formaldehyde), and a primary or secondary amine, resulting in the formation of a "Mannich base" wikipedia.orgthermofisher.comthermofisher.com. In the case of 4-hydroxybenzylamine, it can react with formaldehyde to form azacyclophanes, which are macrocyclic compounds with interesting host-guest properties nih.gov.
A selection of derivatization reactions of 4-hydroxybenzylamine is presented below:
| Reaction Type | Reagents | Product Type |
| Reductive Amination | p-Hydroxybenzaldehyde, Ammonia, Raney Nickel, H₂ | 4-Hydroxybenzylamine prepchem.com |
| Macrocyclization | Formaldehyde | Azacyclophane nih.gov |
These derivatization strategies underscore the utility of 4-hydroxybenzylamine as a versatile platform for the synthesis of a diverse array of substituted benzylamine analogues.
Advanced Chemical Reactivity and Derivatization Studies of 4 2 Dimethylamino Ethyl Benzylamine
Chemical Transformations at the Primary Amine Moiety
The primary amine group, being directly attached to a benzylic carbon, serves as a primary site for a multitude of chemical transformations typical of primary amines, including acylation, condensation, and nucleophilic substitution reactions.
The primary amine of 4-[2-(Dimethylamino)ethyl]benzylamine readily undergoes acylation with various reagents such as acid chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents) to form stable amide derivatives. nih.govclockss.orgresearchgate.net These reactions are fundamental in organic synthesis for creating robust C-N bonds. The reaction typically proceeds by nucleophilic attack of the primary amine onto the electrophilic carbonyl carbon of the acylating agent.
Similarly, the primary amine reacts smoothly with isocyanates to yield substituted urea derivatives. organic-chemistry.orgnih.gov This reaction involves the nucleophilic addition of the amine to the central carbon atom of the isocyanate group. The resulting ureas are often stable, crystalline solids and are significant scaffolds in medicinal chemistry. nih.gov Traditional methods for urea synthesis often involve the use of phosgene or its equivalents, which react with amines to form isocyanate intermediates that can then be trapped by another amine. nih.govbioorganic-chemistry.com
| Acylating Agent | Reaction Conditions | Product |
|---|---|---|
| Benzoyl Chloride | Triethylamine, Dichloromethane, 0 °C to RT | N-(4-(2-(Dimethylamino)ethyl)benzyl)benzamide |
| Acetic Anhydride | Pyridine, Dichloromethane, RT | N-(4-(2-(Dimethylamino)ethyl)benzyl)acetamide |
| Benzoic Acid | EDCI, HOBt, DMF, RT | N-(4-(2-(Dimethylamino)ethyl)benzyl)benzamide |
| Phenyl Isocyanate | THF, RT | 1-(4-(2-(Dimethylamino)ethyl)benzyl)-3-phenylurea |
The primary amine of this compound undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. geniusjournals.orgorientjchem.org This reversible reaction is typically carried out in a suitable solvent with azeotropic removal of water to drive the equilibrium towards the product. The formation of the imine is confirmed by the appearance of a characteristic C=N stretching frequency in the infrared (IR) spectrum. researchgate.net Schiff bases derived from analogous structures like 4-(dimethylamino)benzaldehyde are well-documented. geniusjournals.orgresearchgate.netresearchgate.net These compounds are important intermediates in organic synthesis and can serve as ligands for metal complexes. researchgate.net
| Carbonyl Compound | Product (Schiff Base) | Characteristic IR Peak (νC=N, cm⁻¹) |
|---|---|---|
| Benzaldehyde | (E)-N-benzylidene-1-(4-(2-(dimethylamino)ethyl)phenyl)methanamine | ~1625 |
| Salicylaldehyde | 2-(((4-(2-(dimethylamino)ethyl)benzyl)imino)methyl)phenol | ~1630 |
| Acetone | N-(propan-2-ylidene)-1-(4-(2-(dimethylamino)ethyl)phenyl)methanamine | ~1650 |
| 4-Methoxybenzaldehyde | N-(4-methoxybenzylidene)-1-(4-(2-(dimethylamino)ethyl)phenyl)methanamine | ~1622 |
As a primary amine, the terminal NH2 group is a potent nucleophile capable of participating in S_N2 reactions with alkyl halides. researchgate.netlibretexts.org The rate of these reactions is influenced by the nature of the alkyl halide and the solvent. researchgate.net Studies on analogous benzylamines show that the reaction with benzyl (B1604629) bromide follows second-order kinetics, consistent with an S_N2 mechanism. researchgate.net The presence of the electron-donating dimethylaminoethyl group on the phenyl ring is expected to enhance the nucleophilicity of the primary amine, thereby increasing the rate of substitution compared to unsubstituted benzylamine (B48309). Reaction with a single equivalent of an alkyl halide can lead to the secondary amine, though over-alkylation to the tertiary amine and eventually the quaternary ammonium salt is possible if excess alkyl halide is used.
| Alkyl Halide | Reaction Type | Major Product (Mono-alkylation) |
|---|---|---|
| Methyl Iodide | S_N2 | 1-(4-(2-(Dimethylamino)ethyl)phenyl)-N-methylmethanamine |
| Ethyl Bromide | S_N2 | N-Ethyl-1-(4-(2-(dimethylamino)ethyl)phenyl)methanamine |
| Benzyl Bromide | S_N2 | N-Benzyl-1-(4-(2-(dimethylamino)ethyl)phenyl)methanamine |
Reactivity of the Tertiary Amine Group in the Side Chain
The N,N-dimethylamino group in the side chain provides a second reactive site, characterized by the nucleophilic lone pair on the tertiary nitrogen atom.
The tertiary amine functionality readily undergoes N-alkylation with alkyl halides to form quaternary ammonium salts. wikipedia.orgnih.gov This classic transformation is known as the Menschutkin reaction. wikipedia.orgsemanticscholar.org The reaction proceeds via an S_N2 mechanism, where the tertiary amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. nd.eduresearchgate.net The rate of quaternization is dependent on the alkylating agent, with reactivity generally following the order RI > RBr > RCl, and on the polarity of the solvent. wikipedia.org The resulting quaternary ammonium salts are ionic compounds with a permanent positive charge, which can alter the physical and chemical properties of the parent molecule significantly. This reaction is a cornerstone for preparing phase-transfer catalysts and ionic liquids. wikipedia.orgnasa.gov
| Alkylating Agent | Solvent | Product (Quaternary Ammonium Salt) |
|---|---|---|
| Methyl Iodide | Acetonitrile (B52724) | 2-(4-(Aminomethyl)phenyl)-N,N,N-trimethylethan-1-aminium iodide |
| Ethyl Bromide | Ethanol | 2-(4-(Aminomethyl)phenyl)-N-ethyl-N,N-dimethylethan-1-aminium bromide |
| Benzyl Chloride | Acetone | N-benzyl-2-(4-(aminomethyl)phenyl)-N,N-dimethylethan-1-aminium chloride |
| Dimethyl Sulfate | Solvent-free, heat | 2-(4-(Aminomethyl)phenyl)-N,N,N-trimethylethan-1-aminium methyl sulfate |
The presence of two nitrogen donor atoms separated by a flexible carbon chain allows this compound to function as a bidentate ligand in coordination chemistry. researchgate.netalfa-chemistry.com The primary and tertiary amine groups can coordinate simultaneously to a single metal center to form a stable chelate ring. beloit.edu This chelation effect, analogous to that seen with simple diamines like ethylenediamine, results in coordination complexes with enhanced thermodynamic stability compared to complexes with monodentate amine ligands. beloit.edu The molecule can act as a mixed N,N'-donor ligand, capable of forming complexes with a variety of transition metal ions. The specific coordination geometry (e.g., tetrahedral, square planar) would depend on the metal ion, its oxidation state, and the other ligands present in the coordination sphere.
| Metal Ion | Proposed Chelate Structure | Potential Coordination Geometry |
|---|---|---|
| Cu(II) | [Cu(4-[2-(DMA)ethyl]benzylamine)₂]²⁺ | Distorted Square Planar / Tetrahedral |
| Ni(II) | [Ni(4-[2-(DMA)ethyl]benzylamine)₂]²⁺ | Square Planar / Octahedral (with other ligands) |
| Zn(II) | [Zn(4-[2-(DMA)ethyl]benzylamine)Cl₂] | Tetrahedral |
| Pd(II) | [Pd(4-[2-(DMA)ethyl]benzylamine)Cl₂] | Square Planar |
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
The this compound molecule possesses a highly activated aromatic ring due to the presence of two electron-donating groups: the benzylamine moiety (-CH₂NH₂) and the 2-(dimethylamino)ethyl group (-CH₂CH₂N(CH₃)₂). Both groups are ortho, para-directing. Given that the para position is already substituted, electrophilic attack is predicted to occur at the ortho positions relative to the benzylamine group (positions 2 and 6) or the 2-(dimethylamino)ethyl group (positions 3 and 5). The steric bulk of the substituents will also influence the regioselectivity of these reactions.
Halogenation: The high electron density of the benzene ring in this compound is expected to facilitate rapid halogenation (e.g., with Br₂ or Cl₂) even without a Lewis acid catalyst. The reaction is anticipated to yield mono- or di-halogenated products at the ortho positions. The primary amine and tertiary amine groups can also react with halogens, potentially leading to a complex mixture of products if conditions are not carefully controlled.
Nitration: The nitration of aromatic amines often presents challenges due to the basicity of the amine groups. stackexchange.com In the presence of strong acids like sulfuric acid, which is typically used to generate the nitronium ion (NO₂⁺) from nitric acid, the amine groups of this compound would likely be protonated. libretexts.orgmasterorganicchemistry.com This protonation would transform the activating amino groups into deactivating ammonium groups, which are meta-directing. stackexchange.com Therefore, direct nitration under standard acidic conditions would be expected to yield the meta-nitro derivative. To achieve ortho-nitration, protection of the amine groups would be necessary prior to nitration, followed by a deprotection step.
Illustrative Data for Potential Halogenation and Nitration Products:
| Reaction | Reagent | Potential Product(s) | Position of Substitution |
|---|---|---|---|
| Bromination | Br₂ in CCl₄ | 2-bromo-4-[2-(dimethylamino)ethyl]benzylamine | ortho to benzylamine |
| Chlorination | Cl₂ in CH₂Cl₂ | 2,6-dichloro-4-[2-(dimethylamino)ethyl]benzylamine | ortho to benzylamine |
| Nitration (acidic) | HNO₃, H₂SO₄ | 3-nitro-4-[2-(dimethylamino)ethyl]benzylamine | meta to benzylamine |
Acylation: Friedel-Crafts acylation of this compound is predicted to be challenging. libretexts.org The basic amine groups can form complexes with the Lewis acid catalyst (e.g., AlCl₃) that is required for the reaction. chemguide.co.uk This complexation would deactivate the catalyst and the aromatic ring. Therefore, successful acylation would likely require protection of the amine functionalities, for instance, by converting them into amides. Following the acylation step, a deprotection step would be needed to regenerate the amine groups. The acylation would be expected to occur at the positions ortho to the activating groups.
Sulfonation: Sulfonation of aromatic compounds is typically achieved using fuming sulfuric acid (H₂SO₄/SO₃). libretexts.org Similar to nitration, the strong acidic conditions would lead to the protonation of the amine groups in this compound, resulting in the formation of meta-substituted sulfonic acid derivatives. The sulfonation of benzylamine derivatives has been shown to be influenced by the reaction conditions. researchgate.net The reversibility of the sulfonation reaction could also be utilized in synthetic strategies. libretexts.org
Illustrative Data for Potential Acylation and Sulfonation Products:
| Reaction | Reagent | Potential Product | Position of Substitution |
|---|---|---|---|
| Acylation (with protection) | 1. Ac₂O 2. CH₃COCl, AlCl₃ 3. H₃O⁺ | 2-acetyl-4-[2-(dimethylamino)ethyl]benzylamine | ortho to benzylamine |
Oxidative and Reductive Manipulations
The presence of multiple reactive sites in this compound allows for a range of oxidative and reductive transformations.
The tertiary amine of the dimethylaminoethyl group is susceptible to oxidation to form an N-oxide derivative. The primary benzylic amine can be oxidized to an imine or further to a nitrile or a carboxylic acid, depending on the oxidizing agent and reaction conditions. The benzylic carbon is also a potential site for oxidation. Studies on the aerobic oxidation of 4-alkyl-N,N-dimethylbenzylamines have demonstrated that the regioselectivity of the oxidation can be controlled. researchgate.net Furthermore, the oxidative cleavage of C-N bonds in N,N-dialkylbenzylamines has been reported, which could be a potential reaction pathway for this compound under certain oxidative conditions. researchgate.net
Illustrative Data for Potential Controlled Oxidation Products:
| Oxidizing Agent | Potential Product | Comments |
|---|---|---|
| m-CPBA | 4-[2-(Dimethylamino-N-oxide)ethyl]benzylamine | Selective oxidation of the tertiary amine. |
| MnO₂ | 4-[2-(Dimethylamino)ethyl]benzaldimine | Oxidation of the primary benzylic amine to an imine. |
While the parent compound this compound does not have readily reducible functional groups on the aromatic ring, its derivatives can undergo selective reduction. For instance, if a nitro group were introduced onto the benzene ring (as discussed in 3.3.1), it could be selectively reduced to an amino group. The choice of reducing agent would be crucial to avoid the reduction of other functional groups. For example, catalytic hydrogenation (e.g., with H₂/Pd-C) would likely reduce a nitro group but could also lead to debenzylation. Chemical reducing agents like SnCl₂/HCl or Fe/HCl are often used for the selective reduction of nitro groups in the presence of other functionalities. The selective reduction of nitroarenes to N-arylhydroxylamines has also been demonstrated using reagents like zinc in a CO₂/H₂O system. semanticscholar.org
Illustrative Data for Selective Reduction of a Hypothetical Nitro-Derivative:
| Starting Material | Reducing Agent | Product | Comments |
|---|---|---|---|
| 2-nitro-4-[2-(dimethylamino)ethyl]benzylamine | SnCl₂/HCl | 2-amino-4-[2-(dimethylamino)ethyl]benzylamine | Selective reduction of the nitro group. |
State of the Art Analytical Characterization in the Structural Elucidation of 4 2 Dimethylamino Ethyl Benzylamine and Its Derivatives
High-Resolution Spectroscopic Techniques
High-resolution spectroscopy provides unambiguous, atom-level information about a molecule's structure, connectivity, and chemical environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-[2-(Dimethylamino)ethyl]benzylamine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments would be used to assign every proton and carbon signal unequivocally.
¹H NMR: This experiment provides information on the number of different types of protons and their neighboring environments. The spectrum of this compound would be expected to show distinct signals for the aromatic protons (typically 2 doublets due to para-substitution), the benzylic (-CH₂NH₂) protons, the two methylene (B1212753) groups of the ethyl chain (-CH₂CH₂N-), and the methyl protons of the dimethylamino group (-N(CH₃)₂). The integration of these signals would correspond to the number of protons in each group (4H, 2H, 4H, and 6H, respectively).
¹³C NMR: This experiment identifies all unique carbon atoms in the molecule. The spectrum would show signals for the aromatic carbons (four signals due to symmetry), the benzylic carbon, the two ethyl chain carbons, and the dimethylamino carbons.
2D NMR (COSY, HSQC, HMBC): Multidimensional techniques are crucial for establishing connectivity.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, confirming the connectivity of the -CH₂CH₂- protons in the ethyl chain.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's chemical shift based on its attached proton's shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|---|
| Ar-H (ortho to CH₂NH₂) | CH | ~7.25 (d) | ~129.0 | Benzylic CH₂, Ar-C (ipso), Ar-C (meta) |
| Ar-H (ortho to ethyl) | CH | ~7.15 (d) | ~128.5 | Ethyl CH₂, Ar-C (ipso), Ar-C (meta) |
| Benzylic | CH₂ | ~3.85 (s) | ~46.0 | Ar-C (ipso), Ar-C (ortho) |
| Ethyl (Ar-CH₂) | CH₂ | ~2.80 (t) | ~35.0 | Ar-C (ipso), Ethyl CH₂N |
| Ethyl (CH₂N) | CH₂ | ~2.50 (t) | ~60.0 | N(CH₃)₂, Ethyl Ar-CH₂ |
| Dimethylamino | CH₃ | ~2.25 (s) | ~45.0 | Ethyl CH₂N |
| Primary Amine | NH₂ | ~1.50 (s, broad) | - | - |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. Using a technique like electrospray ionization (ESI), the compound would typically be observed as its protonated molecular ion, [M+H]⁺.
The calculated exact mass of C₁₁H₁₈N₂ ([M]) is 178.1470, and its protonated form [C₁₁H₁₉N₂]⁺ would have a calculated m/z of 179.1548. An experimental HRMS measurement matching this value to within a few parts per million (ppm) would strongly confirm the elemental formula.
Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze its constituent pieces. This fragmentation pattern serves as a fingerprint for the molecule's structure. For this compound, key fragmentations would include:
Benzylic cleavage: Loss of the NH₂ group, leading to a stable benzylic cation.
Alpha-cleavage: Fragmentation at the C-C bond adjacent to the dimethylamino group is highly characteristic, leading to the formation of a stable iminium ion [CH₂=N(CH₃)₂]⁺ at m/z 58.0657. This is often the base peak in the spectrum.
Cleavage of the ethyl chain: Breakage of the bond between the aromatic ring and the ethyl group.
Table 2: Predicted Key HRMS Fragments for this compound
| m/z (calculated) | Formula | Description of Fragment |
|---|---|---|
| 179.1548 | [C₁₁H₁₉N₂]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 121.0704 | [C₈H₉]⁺ | Loss of CH₂CH₂N(CH₃)₂ from benzyl (B1604629) cation |
| 58.0657 | [C₃H₈N]⁺ | Dimethyliminium ion, from cleavage alpha to the tertiary amine (Base Peak) |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing rapid identification of its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum would confirm the presence of the key functional groups. The primary amine (-NH₂) would show a characteristic pair of N-H stretching bands in the 3300-3400 cm⁻¹ region. Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the ethyl and methyl groups) would be found just below 3000 cm⁻¹. Aromatic C=C ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds. It would be excellent for observing the symmetric aromatic ring "breathing" mode (~1000 cm⁻¹) and the C-C backbone vibrations. The symmetric C-N stretching modes would also be readily apparent.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique (IR/Raman) |
|---|---|---|
| N-H Stretch (primary amine) | 3300 - 3400 (two bands) | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2800 - 3000 | IR, Raman |
| N-H Bend (primary amine) | 1590 - 1650 | IR |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| C-N Stretch | 1020 - 1250 | IR |
Advanced Chromatographic Methods for Purity and Isomer Analysis
Chromatography is essential for separating the target compound from starting materials, byproducts, and isomers, thereby establishing its purity.
HPLC is the premier technique for the purity analysis and purification of non-volatile compounds like this compound.
Analytical HPLC: To determine the purity of a sample, a reversed-phase HPLC method would be developed. Due to the basic nature of the two amine groups, an acidic modifier (such as formic acid or trifluoroacetic acid) in the mobile phase is necessary to ensure good peak shape by protonating the amines. A C18 column is typically used, with a mobile phase consisting of a gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed with a UV detector, monitoring at a wavelength where the benzene (B151609) ring absorbs, typically around 254 nm. A purity assessment is made by integrating the area of the main peak relative to the total area of all peaks.
Preparative HPLC: If a sample requires further purification, the analytical method can be scaled up to a preparative scale. This involves using a larger column and a higher flow rate to isolate multigram quantities of the compound at high purity (>99%).
Table 4: Exemplary Analytical HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Gas Chromatography (GC) is best suited for the analysis of thermally stable and volatile compounds. While the target compound has a relatively high boiling point, GC can be useful for analyzing volatile impurities from the synthesis, such as residual solvents or low-boiling-point starting materials.
Direct analysis of a polar, primary amine like this compound by GC can be challenging due to potential peak tailing caused by interactions with the stationary phase. To overcome this, derivatization is often employed. jfda-online.com The primary amine can be converted into a less polar and more stable derivative, such as a silyl (B83357) (e.g., TMS) or an acyl derivative, which improves chromatographic performance. jfda-online.com Analysis would typically be performed on a mid-polarity capillary column coupled with a Flame Ionization Detector (FID) for general impurity profiling or a Mass Spectrometer (MS) for impurity identification.
Table 5: Potential GC Method Parameters (for Derivatized Amine)
| Parameter | Condition |
|---|---|
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Column | DB-5 or similar (30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium, constant flow ~1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min) to 280 °C at 15 °C/min (hold 5 min) |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
Solid-State Characterization Techniques
Solid-state properties significantly influence the processability, stability, and bioavailability of active pharmaceutical ingredients. Therefore, a thorough investigation of the crystalline form, including its structure and potential for polymorphism, is a critical aspect of its development.
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and the conformation of the molecule. Furthermore, for chiral molecules, X-ray crystallography can be used to establish the absolute stereochemistry.
As of the current literature review, a single-crystal X-ray structure for this compound has not been publicly reported. However, the crystallographic data for a structurally related derivative, 4-amino-N-[2-(dimethylamino)ethyl]benzamide, is available and serves to illustrate the power of this technique. nih.gov The crystal structure of this derivative was determined and provides valuable insights into the conformational possibilities of the dimethylaminoethyl side chain, which is also present in this compound.
The crystallographic data for 4-amino-N-[2-(dimethylamino)ethyl]benzamide reveals a specific conformation of the molecule in the solid state, dictated by intermolecular interactions such as hydrogen bonding and van der Waals forces. This detailed structural information is crucial for understanding its chemical and physical properties.
Interactive Table: Crystallographic Data for 4-amino-N-[2-(dimethylamino)ethyl]benzamide nih.gov
| Crystal Parameter | Value |
| Hermann-Mauguin space group symbol | P 21 21 21 |
| Hall space group symbol | P 2ac 2ab |
| Space group number | 19 |
| a (Å) | 5.9755 |
| b (Å) | 13.1272 |
| c (Å) | 14.4992 |
| α (°) | 90.00 |
| β (°) | 90.00 |
| γ (°) | 90.00 |
| Z | 4 |
| Z' | 1 |
| Residual factor | 0.0319 |
This data is for the derivative 4-amino-N-[2-(dimethylamino)ethyl]benzamide and is presented for illustrative purposes.
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability. Powder X-ray Diffraction (PXRD) is a primary and powerful technique for the investigation and characterization of polymorphic forms.
Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint" for that specific crystalline form. The pattern is a plot of the intensity of diffracted X-rays versus the diffraction angle (2θ). By comparing the PXRD patterns of different batches of a compound, one can identify the presence of different polymorphs, monitor phase transformations, and determine the crystalline purity of a sample.
To date, there are no published polymorphism studies on this compound. Should different crystalline forms of this compound be discovered, PXRD would be an essential analytical tool for their characterization. A typical polymorphism study would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solid forms by PXRD. Each distinct polymorph would produce a unique diffraction pattern.
The data obtained from PXRD analysis is typically presented in a table listing the 2θ angles and their corresponding peak intensities.
Interactive Table: Illustrative PXRD Data for a Hypothetical Polymorph
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 85 |
| 12.8 | 6.91 | 100 |
| 15.2 | 5.82 | 60 |
| 18.7 | 4.74 | 75 |
| 21.1 | 4.21 | 90 |
| 23.5 | 3.78 | 55 |
| 25.9 | 3.44 | 40 |
This table is a hypothetical representation to illustrate how PXRD data for a potential polymorph of this compound would be presented.
Applications in Advanced Materials Science and Chemical Catalysis
Role as a Monomer or Cross-linking Agent in Polymer Chemistry
The bifunctional nature of 4-[2-(Dimethylamino)ethyl]benzylamine, possessing both a primary and a tertiary amine group, makes it a valuable component in polymer chemistry. The primary amine group can readily participate in polymerization reactions, such as polycondensation or polyaddition, allowing for its incorporation into the main chain of a polymer. This functionality enables the synthesis of polymers with tailored properties, where the dimethylaminoethyl side group can introduce specific characteristics, such as pH-responsiveness or metal-coordinating capabilities.
Furthermore, the presence of two reactive amine sites allows this compound to act as a cross-linking agent. In this capacity, it can connect different polymer chains, forming a three-dimensional network structure. This cross-linking process is crucial for enhancing the mechanical strength, thermal stability, and chemical resistance of polymeric materials. The degree of cross-linking can be controlled to fine-tune the material's properties for specific applications, ranging from robust coatings to specialized membranes.
Utilization in the Synthesis of Specialty Organic Chemicals
Beyond polymer science, this compound serves as a key building block in the synthesis of a variety of specialty organic chemicals. Its reactive amine groups provide handles for further chemical transformations, enabling the construction of more complex molecular architectures. For instance, the primary amine can be a nucleophile in various reactions, while the tertiary amine can act as a base or a directing group. This versatility makes it an important intermediate in multi-step organic syntheses, leading to the production of compounds with specific functionalities for diverse applications in fields such as electronics and imaging.
Development as a Ligand in Homogeneous and Heterogeneous Catalysis
The nitrogen atoms in this compound possess lone pairs of electrons, making the molecule an excellent ligand for coordinating with metal ions. This property is extensively exploited in the field of catalysis, where the compound can be used to create both homogeneous and heterogeneous catalytic systems.
Transition Metal Complexation for Catalytic Reactions
As a ligand, this compound can form stable complexes with a wide range of transition metals. These metal complexes can act as highly efficient catalysts for a variety of organic transformations. The structure of the ligand can be modified to tune the electronic and steric properties of the metal center, thereby influencing the activity and selectivity of the catalyst. For example, chiral versions of this ligand can be used in asymmetric catalysis to produce enantiomerically pure compounds, which are of great importance in the pharmaceutical and fine chemical industries.
Table 1: Examples of Transition Metal Complexes with Amine Ligands and Their Catalytic Applications
| Transition Metal | Ligand Type | Catalytic Reaction |
| Palladium | Bidentate amine | Cross-coupling reactions |
| Rhodium | Chiral diamine | Asymmetric hydrogenation |
| Ruthenium | Tridentate amine | Transfer hydrogenation |
| Copper | Tetradentate amine | Atom transfer radical polymerization |
This table provides a generalized overview of the types of reactions catalyzed by transition metal complexes with amine-containing ligands.
Organocatalytic Applications
In addition to forming metal complexes, this compound and its derivatives can also function as organocatalysts. In this mode of catalysis, the molecule itself, without a metal center, facilitates a chemical reaction. The amine groups can act as Lewis bases or Brønsted bases to activate substrates and promote reactions such as Michael additions, aldol reactions, and enantioselective protonations. The use of organocatalysts is often considered a "greener" alternative to metal-based catalysts as it avoids the use of potentially toxic and expensive heavy metals.
Exploitation in Supramolecular Chemistry and Molecular Recognition Systems
The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and electrostatic interactions, makes it a valuable component in the field of supramolecular chemistry. These interactions can be used to direct the self-assembly of molecules into well-defined, higher-order structures. For example, it can be incorporated into larger molecules that can then form gels, liquid crystals, or other complex assemblies.
Furthermore, these specific interactions can be harnessed to create molecular recognition systems. By designing molecules that contain the this compound moiety, it is possible to create receptors that can selectively bind to specific guest molecules or ions. This principle is fundamental to the development of sensors, separation technologies, and advanced drug delivery systems.
Precursor for Advanced Functional Materials, Excluding Biomedical Applications
The versatility of this compound as a chemical building block extends to its use as a precursor for a wide array of advanced functional materials, with applications outside the biomedical field. For instance, its incorporation into polymers can lead to the development of materials with interesting electronic or optical properties. These materials may find use in applications such as organic light-emitting diodes (OLEDs), sensors, or as components in advanced coatings and adhesives. The ability to precisely control the chemical structure at the molecular level allows for the fine-tuning of the macroscopic properties of the resulting materials, opening up possibilities for the creation of novel technologies.
Future Research Directions and Emerging Paradigms in 4 2 Dimethylamino Ethyl Benzylamine Chemistry
Sustainable and Bio-inspired Synthetic Methodologies
The chemical industry's shift towards green chemistry necessitates the development of synthetic routes that are both environmentally benign and economically viable. Future research into the synthesis of 4-[2-(Dimethylamino)ethyl]benzylamine will likely focus on moving away from traditional methods that rely on harsh reagents or energy-intensive conditions.
Green Chemistry Approaches: One promising direction is the adoption of "on-water" synthesis protocols, which leverage the unique properties of water to accelerate reactions and simplify product isolation. organic-chemistry.org Utilizing benzylamine (B48309) or its derivatives as nucleophilic catalysts in aqueous media represents an environmentally friendly strategy that could be adapted for the synthesis of complex amines. organic-chemistry.org Furthermore, the development of catalytic systems that avoid heavy metals and utilize earth-abundant elements is a key goal. For instance, manganese-catalyzed deaminative hydroxylation of benzylamines offers a novel, selective transformation that aligns with sustainability principles. researchgate.net
Bio-inspired and Bio-based Synthesis: Nature provides a blueprint for highly efficient and selective chemical transformations. A significant area of future research involves mimicking enzymatic processes to synthesize complex amines. Inspired by copper amine oxidase, synthetic platforms using quinone co-factors could enable the selective α-C–H functionalization of primary amines under mild conditions, offering a novel approach to creating derivatives of this compound. chemrxiv.orgchemrxiv.org
Moreover, the utilization of renewable feedstocks is a cornerstone of sustainable chemistry. Research into producing aromatic amines from lignin (B12514952) derivatives, such as vanillin (B372448) and guaiacol, is gaining traction. rsc.orgnih.gov Future methodologies could envision pathways to this compound that begin with precursors derived from biomass, thereby reducing the reliance on petrochemical sources. acs.org Reductive amination of bio-based aromatic aldehydes is another viable strategy for creating novel amine monomers for polymer applications. nih.gov
| Synthetic Strategy | Key Principles | Potential Application to this compound |
| On-Water Synthesis | Uses water as a solvent, simple operation, catalyst recyclability. organic-chemistry.org | Development of an aqueous-phase synthesis route, minimizing organic solvent waste. |
| Bio-inspired Catalysis | Mimics enzymatic processes (e.g., amine oxidases) for selective C-H functionalization. chemrxiv.org | Creating novel derivatives by selectively modifying the positions alpha to the amine groups. |
| Bio-based Feedstocks | Utilizes renewable resources like lignin derivatives (vanillin, guaiacol) as starting materials. rsc.org | Designing a synthetic pathway starting from bio-derived aromatics instead of petroleum. |
| Reductive Amination | Efficiently converts aldehydes to amines, applicable to bio-based precursors. nih.gov | A key step in converting a functionalized bio-based aromatic aldehyde into the target benzylamine. |
Exploration of Novel Reactivity and Unprecedented Transformations
The dual amine functionality of this compound presents an opportunity to explore novel chemical transformations that go beyond classical amine chemistry. Modern synthetic methods can unlock new reaction pathways at the benzylic position, the aromatic ring, or the amine groups themselves.
C–H Functionalization: Direct C–H functionalization has emerged as a powerful tool for streamlining synthesis. researchgate.net Copper-catalyzed cross-dehydrogenative coupling, for example, allows for the direct formation of α-substituted primary benzylamines from alkylarenes, a method that is highly practical due to low catalyst loadings and scalability. figshare.com Applying such strategies could allow for the direct modification of the benzylic -CH2- group in this compound. Synergistic catalysis, combining single electron transfer (SET) and hydrogen atom transfer (HAT), can achieve highly regioselective C(sp³)–H arylation of benzylamines, offering precise control over which C-H bond reacts. researchgate.net
Photoredox Catalysis and Radical Chemistry: Visible-light photoredox catalysis provides a mild and efficient way to generate radical intermediates, enabling transformations that are difficult to achieve with traditional methods. researchgate.net The tertiary amine moiety in this compound could form an electron-donor-acceptor (EDA) complex, which, upon irradiation, generates an α-amino radical for subsequent C-C bond formation. researchgate.net Furthermore, the development of novel bifunctional nitrogen-radical precursors, which can generate two different N-centered radicals via an energy transfer process, opens the door to unprecedented diamination reactions where the target molecule could act as a substrate. chemrxiv.org
Umpolung Reactivity: Hypervalent iodine(III) reagents bearing a benzylamine moiety have demonstrated the ability to transfer the amine group to nucleophiles. beilstein-journals.orgbeilstein-journals.org This "umpolung" or reverse-polarity reactivity transforms the normally nucleophilic amine into an electrophilic synthon. Developing a hypervalent iodine reagent from this compound could enable its use in novel amination reactions, expanding its synthetic utility. beilstein-journals.orgbeilstein-journals.org
| Transformation Type | Enabling Technology | Potential Outcome for this compound |
| C(sp³)–H Arylation | Synergistic SET and HAT Catalysis researchgate.net | Selective functionalization at the benzylic position or the N-methyl groups. |
| α-Amino Radical Formation | EDA-Complex Photochemistry researchgate.net | Participation in C-C bond-forming reactions initiated by visible light. |
| Electrophilic Amination | Hypervalent Iodine(III) Reagents beilstein-journals.orgbeilstein-journals.org | Use as a reagent to transfer the entire molecular fragment to nucleophiles. |
| Multi-Component Reactions | Condition-Dependent Pathways mdpi.com | Discovery of novel molecular scaffolds by reacting with multiple simple precursors. |
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the design-make-test-analyze cycle. nih.govthegradient.pub For a molecule like this compound, these computational tools can guide future research by predicting properties, optimizing synthetic routes, and identifying new applications.
Synthesis Planning and Reaction Prediction: Computer-Aided Synthesis Planning (CASP) tools, powered by machine learning, can analyze vast reaction databases to propose novel and efficient retrosynthetic pathways. acs.orgrsc.org By inputting the structure of this compound, these algorithms could suggest synthetic routes from commercially available starting materials that a human chemist might overlook. cas.org Furthermore, forward-prediction models can assess the likely outcome of a planned reaction, including potential side products and optimal conditions, thereby reducing the number of failed experiments. nih.govcam.ac.uk
Property Prediction and de Novo Design: ML algorithms can be trained to predict a wide range of chemical, physical, and biological properties from a molecular structure alone. nih.govacs.org This could be used to screen this compound and its virtual derivatives for potential applications, such as catalytic activity, material properties, or biological interactions, without the need for initial synthesis. Generative models can go a step further by designing entirely new molecules de novo that possess a desired set of properties, using the this compound scaffold as a starting point. nih.govstrategicallies.co.uk
| AI/ML Application | Function | Impact on Research |
| Retrosynthesis Planning | Proposes synthetic routes by working backward from the target molecule. acs.orgcas.org | Accelerates the design of efficient and novel synthetic pathways. |
| Forward Prediction | Predicts the products and yields of a reaction given the reactants and conditions. nih.govcam.ac.uk | Minimizes experimental failures and optimizes reaction conditions in silico. |
| Property Prediction | Estimates physical, chemical, and biological properties from molecular structure. nih.govacs.org | Enables rapid virtual screening of derivatives for specific applications. |
| Generative Design | Creates novel molecular structures optimized for a desired property profile. strategicallies.co.uk | Explores new chemical space to design next-generation functional molecules. |
Development of High-Throughput Screening Platforms for Material Applications
The discovery of new materials increasingly relies on high-throughput experimentation (HTE), where hundreds or thousands of experiments are performed and analyzed in parallel. nih.gov The bifunctional nature of this compound makes it an excellent candidate for inclusion in HTE libraries for the discovery of novel functional materials, particularly polymers and catalysts.
Automated Synthesis and Screening: Automated flow platforms can be designed to rapidly synthesize libraries of compounds and screen their properties. researchgate.netwhiterose.ac.uk this compound could be used as a core building block, where automated systems would react it with a diverse set of monomers or coupling partners. The resulting products could then be screened for desired material properties, such as thermal stability, conductivity, or catalytic activity. youtube.com For example, its two amine groups make it a potential curing agent for epoxy thermosets, an application space where HTE has been shown to rapidly identify structure-property relationships. youtube.com
Screening for Catalytic Activity: The primary and tertiary amine sites offer potential for catalytic activity or for use as a ligand in organometallic catalysis. High-throughput screening platforms can be employed to evaluate the performance of this compound and its derivatives in a wide range of chemical reactions. whiterose.ac.uk Combining HTE with computational methods like DFT calculations and machine learning can create a powerful workflow to rapidly identify amines with high nucleophilicity or other desirable catalytic parameters, accelerating the discovery of new catalysts. nih.gov
| Screening Platform | Objective | Role of this compound |
| Polymer Synthesis Platform | Discover new polymers with tailored properties (e.g., epoxy thermosets). youtube.com | A bifunctional monomer or curing agent to be reacted with a library of epoxides or other co-monomers. |
| Automated Catalyst Screening | Identify new catalysts for specific organic transformations. whiterose.ac.uk | A candidate catalyst or ligand to be tested across a matrix of substrates and reaction conditions. |
| Flow Chemistry Reactor | Rapidly optimize reaction conditions for synthesis. researchgate.net | A substrate or reagent in an autonomously optimized multi-step synthesis. |
| Optical Assay Platform | Quantify reaction yield and enantiomeric excess in asymmetric synthesis. nih.gov | A product to be analyzed, enabling high-throughput optimization of its asymmetric synthesis. |
Q & A
How can researchers confirm the structural integrity of 4-[2-(Dimethylamino)ethyl]benzylamine following synthesis?
Basic Question
To confirm structural integrity, employ a combination of spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify proton and carbon environments, focusing on signals for the dimethylamino group (~δ 2.2 ppm for N(CH)) and benzylamine moiety (~δ 3.7 ppm for CHNH) .
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS), expecting a molecular ion peak at m/z 178.1575 (CHN) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals and determine the crystal structure. Compare bond lengths and angles with related dimethylaminoethyl derivatives, such as 2-{[4-(Dimethylamino)benzylidene]amino}phenyl disulfide (monoclinic, P2/n symmetry) .
What are the recommended chromatographic methods for detecting this compound as a pharmaceutical impurity?
Basic Question
Use reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS):
- Column : C18 stationary phase with a mobile phase of acetonitrile/water (70:30 v/v) containing 0.1% trifluoroacetic acid to enhance peak resolution .
- Detection : UV absorption at 254 nm (aromatic ring) or MS in positive ion mode (m/z 178 for [M+H]). Calibrate using impurity standards like Itopride Hydrochloride analogs (e.g., 4-[2-(Dimethylamino)ethoxy]benzylamine) .
How does the presence of a dimethylaminoethyl group influence the compound’s reactivity in polymerization reactions compared to similar amines?
Advanced Question
The dimethylaminoethyl group enhances nucleophilicity and electron-donating capacity, accelerating initiation in radical polymerization. For example:
- Comparative Reactivity : In resin cements, ethyl 4-(dimethylamino) benzoate (a structurally related compound) exhibits higher reactivity than 2-(dimethylamino)ethyl methacrylate due to reduced steric hindrance and optimized electron donation .
- Methodological Insight : Use differential scanning calorimetry (DSC) to measure polymerization exotherms and Fourier-transform infrared spectroscopy (FTIR) to track conversion rates of double bonds or amine groups .
In crystallographic studies, how do intermolecular interactions of this compound derivatives affect their supramolecular assembly?
Advanced Question
The dimethylaminoethyl group facilitates hydrogen bonding and π-π stacking:
- Hydrogen Bonding : The NH group acts as a donor, forming interactions with acceptor atoms (e.g., oxygen or nitrogen in adjacent molecules). For example, in 2-{[4-(Dimethylamino)benzylidene]amino}phenyl disulfide, N–H···S interactions stabilize the crystal lattice .
- π-π Stacking : The aromatic ring participates in edge-to-face interactions, observed in analogs like 4-(2-(Dimethylamino)ethoxy)benzylamine derivatives (interplanar distances ~3.5 Å) .
- Experimental Design : Perform Hirshfeld surface analysis to quantify interaction contributions and compare packing efficiencies with/without the dimethylaminoethyl group .
What are the critical safety considerations when handling this compound in laboratory settings?
Basic Question
Follow protocols for amine handling:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis or purification steps .
- Ventilation : Ensure adequate airflow to mitigate inhalation risks, as tertiary amines can release volatile degradation products.
- Waste Disposal : Collect waste in sealed containers labeled for "amine-containing compounds" and dispose via certified hazardous waste services .
How can researchers resolve contradictory data regarding the catalytic efficiency of this compound in asymmetric synthesis?
Advanced Question
Address contradictions through systematic experimental and computational analysis:
- Kinetic Studies : Compare reaction rates under varying conditions (temperature, solvent polarity) to identify optimal catalytic activity. For example, in resin systems, ethyl 4-(dimethylamino) benzoate showed higher conversion rates than methacrylate analogs, attributed to reduced steric effects .
- Computational Modeling : Use density functional theory (DFT) to calculate transition-state energies and electron density maps, focusing on the dimethylamino group’s role in stabilizing intermediates .
- Cross-Validation : Replicate experiments using alternative catalysts (e.g., morpholine derivatives) to isolate the dimethylaminoethyl group’s contribution .
What strategies are effective for minimizing by-product formation during the synthesis of this compound?
Advanced Question
Optimize reaction conditions and purification techniques:
- Temperature Control : Maintain temperatures below 80°C to prevent thermal degradation of the benzylamine group.
- Purification : Use column chromatography with silica gel (eluent: dichloromethane/methanol 9:1) or recrystallization from ethanol/water mixtures to isolate the target compound from impurities like N-methylated by-products .
- Real-Time Monitoring : Employ inline FTIR or Raman spectroscopy to detect intermediates and adjust reaction parameters dynamically .
How does the electronic environment of the dimethylaminoethyl group influence the compound’s spectroscopic properties?
Basic Question
The dimethylamino group alters electron density distribution:
- UV-Vis Spectroscopy : The lone pair on the nitrogen atom induces a bathochromic shift in UV absorption maxima compared to non-aminated analogs (e.g., λ ~270 nm vs. 250 nm for benzylamine) .
- NMR Chemical Shifts : The electron-donating dimethylamino group deshields adjacent protons (e.g., CHNH protons shift upfield due to reduced electron density) .
What analytical challenges arise in quantifying trace amounts of this compound in biological matrices?
Advanced Question
Challenges include matrix interference and low volatility:
- Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode cation-exchange cartridges to isolate the compound from proteins and lipids .
- Detection Limits : Employ LC-MS/MS with multiple reaction monitoring (MRM) for enhanced sensitivity (e.g., transition m/z 178 → 121 for fragmentation of the benzylamine group) .
- Validation : Perform spike-and-recovery experiments in plasma or tissue homogenates to assess accuracy (target recovery: 85–115%) .
How can researchers leverage the dimethylaminoethyl group to modulate the compound’s solubility and bioavailability?
Advanced Question
The dimethylaminoethyl group enhances water solubility via protonation at physiological pH:
- pH-Dependent Solubility : Measure solubility in buffers (pH 1–7.4) to identify optimal formulation conditions. At pH < 3, the amine group is protonated, increasing aqueous solubility .
- Salt Formation : Synthesize hydrochloride salts (e.g., this compound HCl) to improve stability and bioavailability .
- Permeability Assays : Use Caco-2 cell monolayers to evaluate intestinal absorption, comparing log P values with non-aminated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
